molecular formula C13H17N3O4 B1305980 Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate CAS No. 65715-48-2

Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate

Cat. No.: B1305980
CAS No.: 65715-48-2
M. Wt: 279.29 g/mol
InChI Key: VRPYNGMXXLTUOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate is a nitro-substituted benzoate derivative featuring a 4-methylpiperazine moiety at the 4-position of the aromatic ring. The compound’s molecular formula is C₁₃H₁₆N₃O₄, with an average molecular weight of 293.29 g/mol . Its structure combines a nitro group (electron-withdrawing) and a methylpiperazine group (electron-donating), creating unique electronic and steric properties. The ester functional group (methyl benzoate) enhances lipophilicity compared to its carboxylic acid counterpart, 4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid (CAS 137726-00-2) . This compound is structurally related to pharmaceuticals like imatinib, which also incorporates a 4-methylpiperazine group for improved solubility and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate typically involves the following steps:

    Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the meta position, yielding methyl 3-nitrobenzoate.

    Piperazine Substitution: The nitro compound is then reacted with 4-methylpiperazine under suitable conditions to form the desired product. This step often involves the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products:

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Various substituted piperazine derivatives can be obtained.

    Hydrolysis: The major product is 4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid.

Scientific Research Applications

Chemistry

In synthetic chemistry, methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate serves as a building block for more complex molecules. It can undergo various reactions, including:

  • Nitration : Introduction of a nitro group to aromatic compounds.
  • Reduction : Formation of amine derivatives from the nitro group.
  • Substitution Reactions : Yielding various substituted piperazine derivatives.

Biology

The compound has been investigated for its biological activities, particularly its potential as an antimicrobial and anticancer agent. Research indicates that it can induce apoptosis in tumor cells at concentrations ranging from 30 to 100 nM.

Medicine

This compound is explored as a potential drug candidate due to its unique structural features that confer distinct pharmacological properties. It has shown promise in treating various cancers by inhibiting cell migration and invasion.

Anticancer Activity

A study demonstrated that structurally similar compounds effectively inhibited EGF-induced chemotaxis in non-small cell lung cancer (NSCLC) cells, suggesting that this compound may prevent metastasis in cancer patients.

Pharmacological Studies

Pharmacological evaluations revealed that the compound significantly reduces cell viability across various cancer cell lines, inducing apoptosis through mechanisms involving mitochondrial dysfunction and caspase activation.

Mechanism of Action

The mechanism of action of Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate involves its interaction with specific molecular targets. For instance, in anticancer research, it has been found to inhibit the epidermal growth factor receptor (EGFR) by binding to its active site, thereby blocking downstream signaling pathways that promote cancer cell proliferation . The compound’s nitro group and piperazine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs

Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate

A direct analog, ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate (CAS 1000018-71-2), substitutes the methyl ester with an ethyl ester. This modification increases lipophilicity (logP ~1.5 vs.

I-6230 and I-6232 (Pyridazine Derivatives)

Compounds I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) feature pyridazine rings instead of nitro groups. These derivatives exhibit enhanced hydrogen-bonding capacity due to pyridazine’s nitrogen atoms, which may improve target binding in kinase inhibition applications .

Imatinib Mesylate

Imatinib mesylate (CAS 152459-95-5), a tyrosine kinase inhibitor, shares the 4-methylpiperazine group but replaces the nitrobenzoate with a benzamide-pyrimidine scaffold. The amide linkage in imatinib improves metabolic stability compared to ester-containing analogs like the target compound .

Pharmacological and Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Key Functional Groups Bioactivity Notes
Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate Methyl ester, nitro, 4-methylpiperazine 293.29 Ester, nitro, piperazine Limited reported bioactivity
Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate Ethyl ester, nitro, 4-methylpiperazine 307.31 Ester, nitro, piperazine Higher lipophilicity
I-6230 Ethyl ester, pyridazin-3-yl, phenethylamino 405.45 Ester, pyridazine, amine Kinase inhibition potential
Imatinib mesylate Benzamide, pyrimidine, 4-methylpiperazine 589.71 Amide, pyrimidine, piperazine Clinically approved kinase inhibitor

Research Findings

Metabolic Stability : Ester-containing analogs (e.g., methyl/ethyl benzoates) are prone to hydrolysis by esterases, limiting their half-life compared to amide-based drugs like imatinib .

Electronic Effects: The 3-nitro group in the target compound deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to non-nitro analogs (e.g., I-6273 with a methylisoxazole group) .

Biological Activity

Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate is a compound of increasing interest in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms.
  • Nitro Group : A nitro substituent at the meta position relative to the ester group.
  • Methyl Ester : The methyl ester functional group enhances its solubility and bioavailability.

This compound is classified under piperazine derivatives, which are known for their diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

  • Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit receptor tyrosine kinases (RTKs) such as VEGFR and EGFR, which are crucial in cancer cell proliferation and angiogenesis .
  • Apoptosis Induction : Research indicates that related compounds can induce apoptosis in tumor cells at concentrations ranging from 30 to 100 nM .
  • Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs) has been observed, affecting cell cycle progression and promoting cell death in malignancies .

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound. Notably, studies have shown that it can inhibit the migration and invasion of cancer cells. For instance, a study reported that a structurally similar compound, 4-methyl-3-nitrobenzoic acid, effectively inhibited epithelial growth factor (EGF)-induced chemotaxis in non-small cell lung cancer (NSCLC) cells . This suggests a potential application for this compound in preventing metastasis.

Pharmacological Studies

In pharmacological studies, this compound has been evaluated for its effects on various cancer cell lines. The compound was found to significantly reduce cell viability and induce apoptosis through mechanisms involving mitochondrial dysfunction and caspase activation.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityMechanism
This compoundStructureAnticancer, kinase inhibitionApoptosis induction
Methyl 4-(4-methylpiperazin-1-yl)benzoateStructureModerate anticancer activityCell cycle regulation
4-Methyl-3-nitrobenzoic acidStructureStrong anticancer activityInhibition of EGF-induced migration

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound have not been extensively studied; however, related compounds exhibit variable absorption and distribution profiles. The metabolism often involves de-esterification processes facilitated by esterases present in biological systems .

In terms of safety, preliminary studies suggest that while the compound exhibits significant biological activity, further toxicological assessments are necessary to establish a comprehensive safety profile.

Properties

IUPAC Name

methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-14-5-7-15(8-6-14)11-4-3-10(13(17)20-2)9-12(11)16(18)19/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPYNGMXXLTUOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387700
Record name Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65715-48-2
Record name Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-fluoro-3-nitro-benzoic acid methyl ester (10 g, 50.2 mmol), K2CO3 (7 g, 50.2 mmol) and 1-methyl-piperazine (11.2 mL, 100.4 mmol, 2 eq.) in 200 mL of N,N-dimethylformamide was stirred at 100° C. for 1 h. The solvent was then evaporated, the residue taken-up with water, extracted with ethyl acetate, dried over sodium sulphate and evaporated to dryness. The crude was purified by flash chromatography on silica gel, using a mixture dichloromethane-MeOH 9:1 as eluant, affording 14 g of the title compound as orange oil.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate
Reactant of Route 2
Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate
Reactant of Route 3
Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate
Reactant of Route 4
Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate
Reactant of Route 6
Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.